
(2-Chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone, also known as CPPFM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPPFM belongs to the class of pyrrolidinyl ketones and has been found to have promising effects in various biochemical and physiological processes.
科学的研究の応用
Synthesis and Crystal Structure Analysis
Research has highlighted the synthesis of related compounds, emphasizing methodologies for obtaining boric acid ester intermediates with benzene rings. For instance, Huang et al. (2021) detailed a three-step substitution reaction to synthesize boric acid ester intermediates, which were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This study also conducted density functional theory (DFT) calculations to compare molecular structures with X-ray diffraction values, providing insights into the molecular electrostatic potential and physicochemical properties of the compounds (Huang et al., 2021).
Molecular Structure, Spectroscopic, and Computational Studies
Another aspect of scientific research is the exploration of molecular structures through spectroscopic and computational studies. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. This study utilized quantum chemistry calculations to understand the effects of solvent polarity and hydrogen-bonding abilities on the spectroscopic properties of the compounds, highlighting the role of intramolecular hydrogen bonding in stabilizing the molecule's structure (Al-Ansari, 2016).
Application in Magnetic Behavior Studies
Research on copper(II) complexes with 2-chloro-3-fluoropyridine demonstrates the impact of structural changes on magnetic behavior. Dubois et al. (2018) synthesized a family of copper(II) compounds to study their magnetic susceptibility. This work revealed how solvation and the choice of ligands affect magnetic exchange interactions, providing valuable information for designing materials with specific magnetic properties (Dubois et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of related compounds for antimicrobial activity represent another significant application. Kumar et al. (2012) synthesized a series of pyrazoline derivatives, demonstrating good antimicrobial activity against various strains. This research suggests the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
特性
IUPAC Name |
(2-chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHVVDEJRWMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2005657-56-5 |
Source


|
| Record name | 2-chloro-4-(3-fluoropyrrolidine-1-carbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

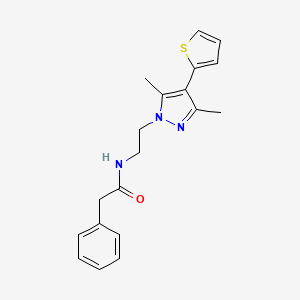
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

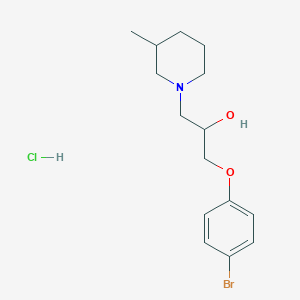

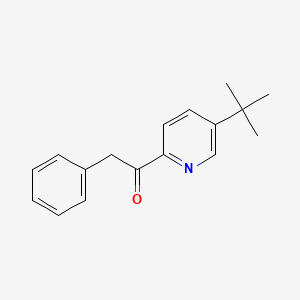
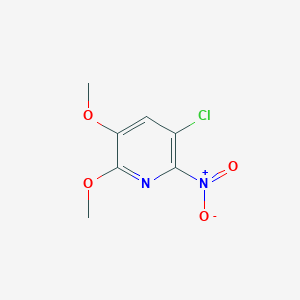
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)
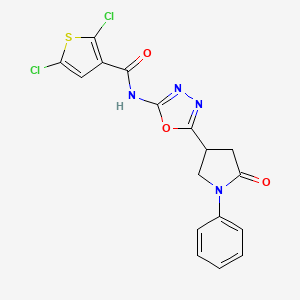
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)